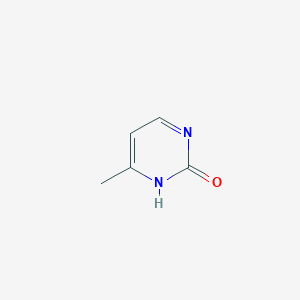

2-Hydroxy-4-methylpyrimidine

Beschreibung

BenchChem offers high-quality 2-Hydroxy-4-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHHDTLXONDKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878778 | |

| Record name | 2PYRIMIDONE4METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-51-6, 15231-48-8 | |

| Record name | 4-Methylpyrimidin-2-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2PYRIMIDONE4METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-4-methylpyrimidine: Structure, Properties, and Applications

Abstract

2-Hydroxy-4-methylpyrimidine, a pivotal heterocyclic compound, serves as a fundamental scaffold in the landscape of organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of its core chemical properties, structural intricacies, including its pronounced tautomerism, and its versatile applications as a synthetic intermediate. We will delve into its spectroscopic signature, established synthetic protocols, and its role as a key building block in the development of biologically active agents. This document is intended for researchers, chemists, and professionals in drug discovery, offering both foundational knowledge and practical insights into the utility of this important pyrimidine derivative.

Molecular Structure and Physicochemical Properties

2-Hydroxy-4-methylpyrimidine is an aromatic heterocycle that belongs to the pyrimidine family, which are diazines containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a hydroxyl group at position 2 and a methyl group at position 4 imparts specific chemical characteristics that are crucial for its synthetic utility.

Nomenclature and Identification

-

Systematic Name: 4-Methylpyrimidin-2(1H)-one

-

Common Names: 2-Hydroxy-4-methylpyrimidine, 4-Methyl-2-pyrimidinol

-

CAS Number: 15231-48-8 (for the free base); 5348-51-6 (for the hydrochloride salt)[1][2][3]

-

Molecular Formula: C₅H₆N₂O[2]

-

Molecular Weight: 110.11 g/mol [2]

The Critical Role of Tautomerism

A defining feature of 2-hydroxypyrimidines is their existence in a state of prototropic tautomerism, specifically keto-enol tautomerism. The molecule dynamically interconverts between the aromatic 'hydroxy' (enol) form and the non-aromatic 'pyrimidinone' (keto) form.[4]

Computational studies and experimental evidence have shown that for many hydroxypyrimidines, the equilibrium often favors the keto tautomer, 4-methylpyrimidin-2(1H)-one.[4][5] This preference is influenced by factors such as solvent polarity, pH, and temperature. In polar solvents, the keto form is generally more stable.[6] This equilibrium is not merely a chemical curiosity; it has profound implications for the molecule's reactivity, hydrogen bonding capability, and its interactions with biological targets in drug development. For instance, the keto form presents distinct hydrogen bond donors (N-H) and acceptors (C=O) compared to the enol form's hydroxyl group.

Caption: Keto-enol tautomerism of 2-Hydroxy-4-methylpyrimidine.

Physicochemical Properties

The physical and chemical properties of 2-Hydroxy-4-methylpyrimidine are summarized in the table below. The compound is typically handled as its hydrochloride salt, which enhances stability and solubility in aqueous media.

| Property | Value | Reference(s) |

| Appearance | White to yellow or orange crystalline powder | [7] |

| Molecular Formula | C₅H₇ClN₂O (Hydrochloride Salt) | [1][7] |

| Molecular Weight | 146.57 g/mol (Hydrochloride Salt) | [1][7] |

| Melting Point | 243 °C (decomposes) (lit.) | [7] |

| Solubility | Soluble in water | [8] |

| Sensitivity | Hygroscopic | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-Hydroxy-4-methylpyrimidine. The data reflects the predominant tautomeric form under the analytical conditions.

-

¹H NMR Spectroscopy: In DMSO-d₆, the spectrum would be expected to show a singlet for the methyl protons, two doublets for the vinyl protons on the pyrimidine ring, and a broad singlet for the N-H proton of the pyrimidinone tautomer.

-

¹³C NMR Spectroscopy: The spectrum will show five distinct carbon signals: one for the methyl group, two for the sp² carbons of the C=C bond, one for the sp² carbon adjacent to the methyl group, and a characteristic downfield signal for the carbonyl carbon (C=O) in the pyrimidinone tautomer.[8][9]

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretching vibration (around 1650-1700 cm⁻¹) and N-H stretching (around 3100-3300 cm⁻¹), which are characteristic of the pyrimidinone form. Aromatic C=C and C-N stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the free base (m/z = 110.05).

Synthesis and Reactivity

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. 2-Hydroxy-4-methylpyrimidine is most commonly synthesized via a cyclocondensation reaction. The classical approach involves the reaction of a 1,3-dicarbonyl compound, in this case, ethyl acetoacetate, with a urea or amidine derivative.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes a robust method for the synthesis of 2-Hydroxy-4-methylpyrimidine, adapted from established principles of pyrimidine synthesis.[10][11] The reaction proceeds by the condensation of ethyl acetoacetate with urea under acidic or basic conditions to form the heterocyclic ring.

Materials:

-

Ethyl acetoacetate

-

Urea

-

Sodium ethoxide (or another suitable base)

-

Ethanol

-

Hydrochloric acid (for acidification)

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. The base acts as a catalyst to deprotonate the active methylene group of ethyl acetoacetate.

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate dropwise at room temperature. After the addition is complete, add urea to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Precipitation: Add water to the residue to dissolve the sodium salt of the product. Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Drying: Dry the purified product under vacuum to yield 2-Hydroxy-4-methylpyrimidine as a solid.

Caption: General workflow for the synthesis of 2-Hydroxy-4-methylpyrimidine.

Applications in Research and Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in multiple non-covalent interactions with biological targets.[8] 2-Hydroxy-4-methylpyrimidine serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity.

Its utility stems from the reactivity of the pyrimidinone ring. The hydroxyl group can be converted to a leaving group (e.g., a chloride), enabling nucleophilic substitution reactions to introduce diverse functionalities at the 2-position. The ring nitrogens can be alkylated, and the methyl group can be functionalized. This synthetic flexibility allows chemists to explore chemical space and optimize compounds for desired pharmacological properties.

While it is primarily a building block, the 2-hydroxy-4-methylpyrimidine core is found in compounds investigated for a range of activities, including:

-

Antiviral and Antitumor Agents: As a precursor, it is used in the synthesis of nucleoside analogues and other heterocyclic systems that can interfere with viral replication or cancer cell proliferation.[8]

-

Kinase Inhibitors: The pyrimidine core is a common scaffold in kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.

-

Agrochemicals: The compound is also an intermediate in the preparation of certain pesticides.[7]

Safety and Handling

2-Hydroxy-4-methylpyrimidine hydrochloride is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is hygroscopic and should be protected from moisture.[7]

Conclusion

2-Hydroxy-4-methylpyrimidine is a compound of significant chemical and pharmaceutical interest. Its rich chemistry, governed by its tautomeric nature and the reactivity of the pyrimidine ring, makes it an invaluable building block for organic synthesis. For researchers in drug discovery, a thorough understanding of its properties, from its structural equilibrium to its synthetic handles, is essential for leveraging this scaffold to design and create novel therapeutic agents. This guide has provided a comprehensive overview to support and inform such endeavors.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.azregents.edu [experts.azregents.edu]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Hydroxy-4-methylpyrimidine hydrochloride(5348-51-6) 13C NMR [m.chemicalbook.com]

- 10. jmchemsci.com [jmchemsci.com]

- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Hydroxy-4-methylpyrimidine Hydrochloride (CAS 5348-51-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methylpyrimidine hydrochloride, with the CAS registry number 5348-51-6, is a heterocyclic organic compound that serves as a crucial building block in synthetic chemistry.[1][2][3] Its pyrimidine core, a fundamental component of nucleic acids, makes it a valuable precursor in the development of a wide array of biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, a representative synthesis protocol, and its applications, particularly in the pharmaceutical and agrochemical industries. The versatility and utility of this compound make it a significant tool for researchers and professionals engaged in drug discovery and organic synthesis.[1][4]

Physicochemical Properties

2-Hydroxy-4-methylpyrimidine hydrochloride is typically a yellow to orange crystalline powder.[4][5] It is known to be hygroscopic and should be stored in a cool, dry place under an inert atmosphere to maintain its stability.[4][6] The compound is stable under normal conditions.[7][8]

Table 1: Physical and Chemical Properties of CAS 5348-51-6

| Property | Value | Source(s) |

| CAS Number | 5348-51-6 | [1][9][10] |

| Molecular Formula | C₅H₆N₂O · HCl | [7][9][10] |

| Molecular Weight | 146.57 g/mol | [9][10][11] |

| Appearance | Yellow to orange powder/solid | [4][5] |

| Melting Point | 243 °C (decomposes) | [2][4][11] |

| Solubility | Soluble in water | [1][12] |

| Purity | Typically >97% or >98% | [4][6] |

| Storage | Room temperature, under inert atmosphere | [1][6] |

Chemical Structure and Tautomerism

The structure of 2-Hydroxy-4-methylpyrimidine hydrochloride consists of a pyrimidine ring substituted with a methyl group at the 4-position and a hydroxyl group at the 2-position, complexed with hydrochloric acid. It's important for researchers to recognize that this compound can exist in tautomeric forms, primarily the keto-enol tautomerism between the 2-hydroxy and the 2-oxo (pyrimidinone) forms. The hydrochloride salt form favors the protonation of one of the ring nitrogens.

Caption: Chemical Structure of 2-Hydroxy-4-methylpyrimidine.

Experimental Protocols

Representative Synthesis of a Pyrimidine Hydrochloride Derivative

Workflow for the Synthesis of a Pyrimidine Hydrochloride

Caption: Conceptual workflow for the synthesis of a pyrimidine hydrochloride derivative.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (a β-ketoester, as a representative β-dicarbonyl compound), urea, and a suitable solvent such as ethanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified 2-hydroxy-4-methylpyrimidine hydrochloride in a vacuum oven.

Applications in Research and Drug Development

2-Hydroxy-4-methylpyrimidine hydrochloride is a versatile intermediate in organic synthesis.[3] Its primary applications are in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various drugs, including antibiotics and anti-cancer agents.[1][4] The pyrimidine scaffold is a common feature in many therapeutic agents due to its ability to mimic the structures of nucleobases.

-

Agrochemical Preparation: This compound is also utilized in the synthesis of pesticides, contributing to the development of new crop protection agents.[4]

-

Organic Synthesis: Beyond these specific applications, it is a valuable building block for creating more complex heterocyclic compounds for various research purposes.[1]

Safety and Handling

2-Hydroxy-4-methylpyrimidine hydrochloride is classified as an irritant, causing skin and serious eye irritation.[8] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is also noted to be hygroscopic, so proper storage in a dry environment is crucial.[4]

Conclusion

2-Hydroxy-4-methylpyrimidine hydrochloride (CAS 5348-51-6) is a compound of significant interest to the scientific community, particularly those in drug development and organic synthesis. Its well-defined physicochemical properties, coupled with its utility as a synthetic intermediate, make it a valuable tool in the laboratory. Adherence to proper safety and handling protocols is essential when working with this chemical. This guide provides a foundational understanding for researchers and professionals to effectively and safely utilize this compound in their work.

References

-

Maxmedchem. (n.d.). 2-Hydroxy-4-methylpyrimidine Hydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5348-51-6 | Product Name : 2-Hydroxy-4-methylpyrimidine, Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

-

ChemBK. (n.d.). 2-HYDROXY-4-METHYLPYRIMIDINE HYDROCHLORIDE. Retrieved from [Link]

-

Nanjing Habo Pharmaceutical Technology Co., Ltd. (n.d.). 2-羟基-4-甲基嘧啶盐酸盐. Retrieved from [Link]

- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Hydroxy-4-methylpyrimidine hydrochloride | 5348-51-6 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Hydroxy-4-methylpyrimidine Hydrochloride - Maxmedchem [maxmedchem.com]

- 5. 2-羟基-4-甲基嘧啶盐酸盐 - CAS:5348-51-6 - 南京哈柏医药科技有限公司 [en.habotech.com]

- 6. 2-Hydroxy-4-methylpyrimidine Hydrochloride | 5348-51-6 | TCI EUROPE N.V. [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. scbt.com [scbt.com]

- 10. 2-羟基-4-甲基嘧啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. 2-Hydroxy-4-methylpyrimidine hydrochloride CAS#: 5348-51-6 [m.chemicalbook.com]

- 13. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Biological Activity and Potential of 4-Methylpyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a variety of therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of 4-Methylpyrimidin-2-ol, a specific pyrimidine derivative. While direct biological data for this compound is limited, this document synthesizes information from structurally related pyrimidine analogues to project its potential biological activities and outlines detailed experimental protocols for its investigation. This guide serves as a foundational resource for researchers interested in exploring the therapeutic promise of 4-Methylpyrimidin-2-ol and its derivatives.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a privileged structure in drug discovery.[2][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5][6][7] The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a wide array of analogues with distinct biological profiles.[8] 4-Methylpyrimidin-2-ol, also known as 4-methyl-2-pyrimidinone, represents a simple yet intriguing pyrimidine derivative with potential for further chemical modification and biological evaluation.

Projected Biological Activities and Therapeutic Potential

Due to the scarcity of direct experimental data on 4-Methylpyrimidin-2-ol, its biological potential is largely inferred from the activities of structurally similar compounds. The presence of the methyl group and the hydroxyl/oxo group suggests several avenues for therapeutic exploration.

Antimicrobial Potential

Numerous pyrimidine derivatives have demonstrated significant antimicrobial activity against a broad range of pathogens.[1][5][7][9][10][11] The pyrimidine core is a key pharmacophore in several established antimicrobial agents.[2][7]

-

Gram-Positive and Gram-Negative Bacteria: Substituted pyrimidines have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][12][13]

-

Fungal Pathogens: Antifungal activity against species like Candida albicans and Aspergillus niger has also been reported for various pyrimidine analogues.[1][5][9][13]

The introduction of different substituents on the pyrimidine ring can modulate the antimicrobial spectrum and potency. Therefore, 4-Methylpyrimidin-2-ol serves as a valuable starting point for the synthesis of a library of derivatives with potentially enhanced antimicrobial properties.

Anticancer Potential

The pyrimidine scaffold is a well-established framework for the development of anticancer agents.[14][15] Many pyrimidine analogues function as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells.

-

Cytotoxicity in Cancer Cell Lines: Pyrimidine derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines, including those from breast, lung, colon, and prostate cancers.[14][15][16][17]

-

Enzyme Inhibition: Certain pyrimidine-based compounds act as inhibitors of key enzymes involved in cancer progression, such as kinases and dihydrofolate reductase.[2]

The potential of 4-Methylpyrimidin-2-ol as an anticancer agent warrants investigation, both in its own right and as a precursor for more complex derivatives.

Enzyme Inhibition

The ability of pyrimidine derivatives to interact with the active sites of various enzymes makes them attractive candidates for the development of enzyme inhibitors.

-

Nitric Oxide Synthase (NOS) Inhibition: Dysregulation of nitric oxide (NO) production by NOS isoforms is implicated in various inflammatory and neurodegenerative diseases.[18] Pyridine and pyrimidine-based compounds have been explored as NOS inhibitors.[19] Given the structural similarities, 4-Methylpyrimidin-2-ol could potentially modulate NOS activity.

-

Other Enzyme Targets: Pyrimidine analogues have been shown to inhibit other enzymes such as cyclooxygenases (COX) and α-glucosidase, suggesting potential applications in treating inflammation and diabetes, respectively.[20][21][22][23]

Methodologies for Biological Evaluation

To systematically investigate the biological potential of 4-Methylpyrimidin-2-ol, a series of well-established in vitro assays are recommended.

Antimicrobial Susceptibility Testing

The initial screening for antimicrobial activity is typically performed using broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC).[24][25][26]

Protocol: Broth Microdilution for MIC Determination [27]

-

Preparation of Compound Stock Solution: Dissolve 4-Methylpyrimidin-2-ol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assays

The anticancer potential of 4-Methylpyrimidin-2-ol can be assessed by evaluating its cytotoxicity against a panel of human cancer cell lines using assays like the MTT or SRB assay.[28][29][30][31]

Protocol: MTT Assay for Cytotoxicity [32]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 4-Methylpyrimidin-2-ol for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[28]

Enzyme Inhibition Assays

To explore the potential of 4-Methylpyrimidin-2-ol as an enzyme inhibitor, specific assays for target enzymes should be employed.

Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay) [33][34]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the NOS enzyme (e.g., iNOS or nNOS), L-arginine (the substrate), and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).[18]

-

Inhibitor Addition: Add varying concentrations of 4-Methylpyrimidin-2-ol to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the enzymatic production of nitric oxide (NO).

-

NO Detection: The amount of NO produced is determined by measuring the accumulation of its stable oxidation products, nitrite and nitrate. Nitrate is first reduced to nitrite.

-

Griess Reaction: Add Griess reagent to the samples, which reacts with nitrite to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Calculate the percentage of NOS inhibition and determine the IC50 value.[35]

Data Presentation and Visualization

Quantitative Data Summary

While specific data for 4-Methylpyrimidin-2-ol is pending experimental determination, the following table provides a template for summarizing and comparing the biological activity of pyrimidine derivatives.

| Compound | Target Organism/Cell Line | Assay | Activity Metric (IC50/MIC in µM) | Reference |

| 4-Methylpyrimidin-2-ol | S. aureus | Broth Microdilution | To be determined | N/A |

| 4-Methylpyrimidin-2-ol | MCF-7 (Breast Cancer) | MTT Assay | To be determined | N/A |

| 4-Methylpyrimidin-2-ol | iNOS | Griess Assay | To be determined | N/A |

| Related Pyrimidine Analog 1 | E. coli | Broth Microdilution | XX.X | [cite: X] |

| Related Pyrimidine Analog 2 | HeLa (Cervical Cancer) | SRB Assay | YY.Y | [cite: Y] |

| Related Pyrimidine Analog 3 | nNOS | Fluorescence Assay | ZZ.Z | [cite: Z] |

Visualizations

Molecular Structure of 4-Methylpyrimidin-2-ol

A systematic approach to evaluating the biological potential of 4-Methylpyrimidin-2-ol.

Hypothetical Signaling Pathway Modulation

Postulated mechanism of action for 4-Methylpyrimidin-2-ol via enzyme inhibition.

Conclusion and Future Directions

4-Methylpyrimidin-2-ol represents a foundational molecule with significant, yet largely unexplored, therapeutic potential. Based on the well-documented biological activities of the broader pyrimidine class, it is a promising candidate for investigation as an antimicrobial, anticancer, and enzyme-inhibiting agent. The experimental protocols detailed in this guide provide a clear roadmap for elucidating its specific biological profile. Future research should focus on the synthesis and screening of a diverse library of 4-Methylpyrimidin-2-ol derivatives to establish structure-activity relationships and identify lead compounds for further preclinical development.

References

- Dandia, A., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6943-6947.

-

Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

- van der Meijden, A., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 41(8), 1149-1163.

-

Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol v1. ResearchGate. Retrieved from [Link]

- Schwalbe, R., et al. (2007). Methodologies for antimicrobial susceptibility testing. In Antimicrobial Susceptibility Testing Protocols (pp. 61-91). CRC Press.

- Al-Ostath, A., et al. (2023).

- Kumar, R., et al. (2022). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 15(7), 3291-3297.

- World Organisation for Animal Health. (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual.

- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.

- Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(13), 5085.

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

- Shirali, S., et al. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 60(17), 7364-7382.

- Głowacka, I. E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2055.

- Wawruszak, A., et al. (2020).

-

BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Retrieved from [Link]

- Calderon, C. B. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.

- Li, H., et al. (2006). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 11(5), 530-536.

-

Nadigar, M. R., et al. (2014). Synthesis, Antibacterial, Anthelmintic and Anti-Inflammatory Studies of Novel Methylpyrimidine Sulfonyl Piperazine Derivatives. ResearchGate. Retrieved from [Link]

-

Sharma, R., et al. (2022). An overview on synthesis and biological activity of pyrimidines. ResearchGate. Retrieved from [Link]

- El-Sayed, N. F., et al. (2023).

- Sharma, R., et al. (2022). An overview on synthesis and biological activities of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.

- Al-Sultani, A. H. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(11), 6338-6363.

- Sravanthi, V., & Manasa, K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Current Drug Research Reviews, 14(2), 118-132.

- El-Sayed, N. F., et al. (2021).

- Mohamed, M. S., et al. (2017). Synthesis and Biological Activities of some Pyrimidine derivatives:(A-Review). Oriental Journal of Chemistry, 33(5), 2147.

-

Zhang, Y., et al. (2013). Synthesis and Anti-tumor Activities of Novelt[5][18][28]riazolo[1,5-a]pyrimidines. Molecules, 18(12), 14754-14767.

-

Al-Sultani, A. H. H., et al. (2019). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. Retrieved from [Link]

- Various Authors. (2024).

- Kumar, R., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs.

- Sravanthi, V., & Manasa, K. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts (IJCRT), 9(12), a433-a444.

- Patil, S. S., et al. (2018). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. International Journal of Pharmaceutical Sciences and Research, 9(7), 2933-2938.

- Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(17), 7646-7657.

- Głowacka, I. E., et al. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 23(19), 11488.

- Various Authors. (2022). Biological Activity of Pyrimidine Derivativies: A Review.

- Al-Sultani, A. H. H., et al. (2018). Some potentially active pyrimidine analogues.

- Kumar, R., et al. (2023). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. Current Drug Research Reviews, 15(3), 194-204.

- Kumar, R., et al. (2019). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 9(1), 86-92.

-

Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. Retrieved from [Link]

- Google Patents. (1995). US5414086A - Preparation of 4-methylpyrimidines.

- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

Sources

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 7. orientjchem.org [orientjchem.org]

- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 14. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcrt.org [ijcrt.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdb.apec.org [pdb.apec.org]

- 26. woah.org [woah.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Cytotoxicity Assay Protocol [protocols.io]

- 30. researchgate.net [researchgate.net]

- 31. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 33. bioassaysys.com [bioassaysys.com]

- 34. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 35. sigmaaldrich.com [sigmaaldrich.com]

2-Hydroxy-4-methylpyrimidine mechanism of action in biological systems

An In-Depth Technical Guide on the Biological Mechanisms and Therapeutic Potential of Pyrimidine Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrimidine scaffold is a fundamental heterocyclic motif that constitutes a cornerstone of life's essential biomolecules, including the nucleobases uracil, cytosine, and thymine found in DNA and RNA.[1][] Beyond this central role in genetics, synthetic pyrimidine derivatives have emerged as a versatile and highly privileged class of compounds in medicinal chemistry and drug discovery.[3][4] Their unique physicochemical properties, including their ability to form multiple hydrogen bonds and act as bioisosteres for other aromatic systems, have led to their incorporation into a wide array of therapeutic agents.[5] This technical guide provides a comprehensive exploration of the mechanisms of action of pyrimidine derivatives in biological systems, intended for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of how these compounds exert their effects, with a focus on their applications as anticancer and antiviral agents. Through detailed case studies, experimental protocols, and visual representations of key pathways, this guide aims to provide a deep, actionable understanding of this critical class of molecules.

Introduction: The Ubiquity and Versatility of the Pyrimidine Core

The significance of the pyrimidine ring system in biology cannot be overstated. As integral components of nucleic acids, they are at the heart of genetic information storage and transfer.[6] This inherent biological relevance means that pyrimidine analogs can readily interact with a multitude of cellular enzymes and pathways, making them ideal candidates for therapeutic intervention.[3] Medicinal chemists have successfully exploited this by designing a vast portfolio of pyrimidine-based drugs with a broad spectrum of activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[4][7]

The therapeutic success of pyrimidine derivatives stems from their ability to be synthetically modified at multiple positions (typically 2, 4, 5, and 6), allowing for the fine-tuning of their pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[5] This guide will focus on two major areas where pyrimidine derivatives have had a profound impact: oncology and virology.

Mechanisms of Action: A Tale of Mimicry and Inhibition

Pyrimidine derivatives primarily exert their biological effects through two main mechanisms:

-

Antimetabolite Activity: By mimicking endogenous pyrimidines, these analogs can be incorporated into metabolic pathways, leading to the inhibition of key enzymes or the production of fraudulent biomolecules. This disruption of normal cellular processes is particularly effective in rapidly dividing cells, such as cancer cells.

-

Enzyme Inhibition: Pyrimidine derivatives can be designed to bind with high affinity and specificity to the active sites of enzymes, blocking their function. This is a common mechanism for kinase inhibitors and viral polymerases.

The following case studies will provide a detailed look at these mechanisms in action.

Case Study 1: 5-Fluorouracil (5-FU) - A Cornerstone of Cancer Chemotherapy

Biological Context: 5-Fluorouracil (5-FU) is a pyrimidine analog that has been a mainstay in the treatment of solid tumors, including colorectal, breast, and stomach cancers, for decades. It functions as a classic antimetabolite, disrupting DNA synthesis and repair.[8]

Mechanism of Action: In mammalian cells, 5-FU is converted into several active metabolites, with fluorodeoxyuridine monophosphate (FdUMP) being the most critical for its cytotoxic effects.[8] FdUMP targets thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[9]

The mechanism of inhibition is as follows:

-

FdUMP, being structurally similar to the natural substrate deoxyuridine monophosphate (dUMP), binds to the nucleotide-binding site of TS.

-

In the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), a stable ternary complex is formed between FdUMP, TS, and CH2THF.[6][9]

-

The presence of the highly electronegative fluorine atom at the C5 position of the pyrimidine ring prevents the methylation reaction that would normally convert dUMP to dTMP.[10] This stalls the catalytic cycle, effectively sequestering the enzyme in an inactive state.[10]

-

The depletion of the dTMP pool leads to an imbalance in deoxynucleotide levels and an accumulation of deoxyuridine triphosphate (dUTP). Increased dUTP levels result in its misincorporation into DNA, leading to DNA damage and triggering apoptosis.[6]

Figure 1: Simplified pathway of 5-Fluorouracil's mechanism of action.

Case Study 2: Gefitinib and Erlotinib - Targeting EGFR in Non-Small Cell Lung Cancer

Biological Context: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[11] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[5][12] Gefitinib and Erlotinib are pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) used in the treatment of NSCLC.[13][]

Mechanism of Action: Gefitinib and Erlotinib are competitive inhibitors of the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[4][7][15] By binding to this site, they prevent the binding of ATP, which is necessary for the autophosphorylation and activation of the receptor.[5][16] This blockade of EGFR activation disrupts downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[17] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.[]

These drugs show particularly high efficacy in patients whose tumors harbor activating mutations in the EGFR kinase domain, as these mutations can increase the affinity of the receptor for the inhibitor.[18]

Figure 2: Mechanism of action of EGFR inhibitors like Gefitinib and Erlotinib.

Case Study 3: Lamivudine - An Antiviral Nucleoside Analog

Biological Context: Lamivudine is a synthetic nucleoside analog with potent activity against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][] It belongs to the class of drugs known as nucleoside reverse transcriptase inhibitors (NRTIs).[19]

Mechanism of Action: Lamivudine is a prodrug that, once inside the host cell, is phosphorylated by cellular kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[3][20] 3TC-TP is a structural analog of deoxycytidine triphosphate (dCTP), a natural building block of DNA.

The antiviral mechanism involves two key steps:

-

Competitive Inhibition: 3TC-TP competes with the natural substrate dCTP for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in the case of HIV) or polymerase (in the case of HBV).[19][20]

-

Chain Termination: Once incorporated into the viral DNA, 3TC-TP acts as a chain terminator. It lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next nucleotide, thereby halting the elongation of the viral DNA chain.[3] This premature termination of DNA synthesis effectively inhibits viral replication.[]

An important feature of lamivudine is its selectivity for viral polymerases over human DNA polymerases, which contributes to its favorable safety profile.[1]

Figure 3: Mechanism of action of the antiviral drug Lamivudine.

Experimental Protocols for Studying Pyrimidine Derivatives

The elucidation of the mechanisms of action described above relies on a suite of robust in vitro and cell-based assays. Below are outlines of key experimental workflows.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of living cells.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[22]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[22] The absorbance values are then used to calculate the IC50 (half-maximal inhibitory concentration) of the compound.

Figure 4: Workflow for a typical MTT cell viability assay.

In Vitro EGFR Kinase Activity Assay

Principle: This assay measures the ability of a compound to inhibit the kinase activity of purified EGFR. The assay typically measures the transfer of a phosphate group from ATP to a peptide substrate. This can be detected using various methods, including luminescence-based assays that quantify the amount of ADP produced.[11][23]

Protocol Outline:

-

Reagent Preparation: Prepare solutions of recombinant EGFR enzyme, a peptide substrate, and ATP in a kinase reaction buffer.[24]

-

Inhibitor Incubation: In a 384-well plate, pre-incubate the EGFR enzyme with serial dilutions of the pyrimidine derivative for 30 minutes at room temperature.[24]

-

Kinase Reaction Initiation: Start the kinase reaction by adding a mixture of the ATP and peptide substrate to each well.[24]

-

Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.[25]

-

Detection: Stop the reaction and add detection reagents. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a reagent to convert the generated ADP into a luminescent signal.[23]

-

Signal Measurement: Read the luminescence on a plate reader. The signal intensity is inversely proportional to the kinase activity.

HIV-1 Reverse Transcriptase Inhibition Assay

Principle: This assay quantifies the activity of HIV-1 reverse transcriptase by measuring the incorporation of labeled deoxynucleotides into a DNA strand using an RNA template. The inhibition of this process by a compound can be measured colorimetrically or fluorometrically.[26][27]

Protocol Outline:

-

Plate Coating: Use a microplate coated with a poly(A) RNA template.

-

Inhibitor Addition: Add serial dilutions of the pyrimidine derivative to the wells.[26]

-

Reaction Initiation: Add a reaction mixture containing an oligo(dT) primer, dNTPs (including biotin-dUTP and digoxigenin-dUTP), and recombinant HIV-1 RT to each well.[26]

-

Incubation: Incubate the plate at 37°C for 1 to 2 hours to allow for DNA synthesis.[26]

-

Detection:

-

Absorbance Measurement: Stop the reaction and read the absorbance at the appropriate wavelength. The signal intensity is proportional to the reverse transcriptase activity.

Data Presentation

Quantitative data from these assays are crucial for comparing the potency of different compounds. The half-maximal inhibitory concentration (IC50) is a standard metric.

| Compound | Target/Assay | IC50 (nM) | Cell Line | Reference |

| Olmutinib | EGFR T790M Mutant | 9.2 | H1975 | [28] |

| Osimertinib | EGFR L858R/T790M | - | - | [28] |

| Compound 16 | EGFR-TK | - | MDA-MB-468 | [29] |

| 3d | B-Raf (V600E) | 78 | MCF-7 | [6] |

Note: Specific IC50 values for some compounds are proprietary or vary between studies. This table is for illustrative purposes.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the design and development of novel therapeutic agents. The case studies of 5-FU, EGFR inhibitors, and lamivudine illustrate the diverse yet precise mechanisms through which these compounds can combat complex diseases like cancer and viral infections. The ability to act as both antimetabolites and specific enzyme inhibitors underscores their versatility.

Future research in this field will likely focus on:

-

Developing next-generation inhibitors: Overcoming drug resistance is a major challenge. The development of third and fourth-generation EGFR inhibitors targeting specific resistance mutations is a testament to this ongoing effort.[28]

-

Improving selectivity: Enhancing the selectivity of pyrimidine derivatives for their intended targets over host enzymes will continue to be a key objective to minimize off-target effects and improve patient outcomes.

-

Exploring new therapeutic areas: The broad biological activity of pyrimidines suggests their potential for treating a wider range of diseases, including neurodegenerative and inflammatory disorders.[30]

The combination of rational drug design, high-throughput screening, and a deep understanding of biological mechanisms will undoubtedly lead to the discovery of new and more effective pyrimidine-based therapies in the years to come.

References

-

Lamivudine - StatPearls - NCBI Bookshelf - NIH. [Link]

-

What is the mechanism of Lamivudine? - Patsnap Synapse. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Gefitinib | Drug Guide - MedSchool. [Link]

-

Erlotinib - Wikipedia. [Link]

-

Lamivudine - Wikipedia. [Link]

-

Mechanism of thymidylate synthase inhibition by 5-FU. TS catalyzes the... - ResearchGate. [Link]

-

Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. [Link]

-

Zidovudine - Wikipedia. [Link]

-

How does erlotinib work (mechanism of action)? - Drugs.com. [Link]

-

Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. [Link]

-

MTT (Assay protocol - Protocols.io. [Link]

-

What is the mechanism of Zidovudine? - Patsnap Synapse. [Link]

-

Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. [Link]

-

The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. [Link]

-

erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Pharmacology of Lamivudine (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism - YouTube. [Link]

-

Zidovudine: Uses, Dosage, Side-Effects and Mechanism of Action - MrMed. [Link]

-

How does fluorouracil inhibit thymidylate synthase? - Chemistry Stack Exchange. [Link]

-

Zidovudine | C10H13N5O4 | CID 35370 - PubChem - NIH. [Link]

-

Zidovudine | PPTX - Slideshare. [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. [Link]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

-

Mechanisms of Innate Resistance to Thymidylate Synthase Inhibition after 5-Fluorouracil1 - AACR Journals. [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents - YouTube. [Link]

-

Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - NIH. [Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. [Link]

-

Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy - MDPI. [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]

-

Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed. [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI. [Link]

-

Mechanism of pyrimidine-based hybrids in inhibiting EGFR. The mutation... - ResearchGate. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. [Link]

-

Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review - ResearchGate. [Link]

Sources

- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 4. medschool.co [medschool.co]

- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Erlotinib - Wikipedia [en.wikipedia.org]

- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. Lamivudine - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. broadpharm.com [broadpharm.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. promega.com [promega.com]

- 24. rsc.org [rsc.org]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 30. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy-4-methylpyrimidine: From Foundational Synthesis to Modern Applications

This guide provides a comprehensive technical overview of 2-Hydroxy-4-methylpyrimidine, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its historical context, fundamental synthesis, structural characteristics, and its role as a versatile building block for advanced molecular architectures, particularly in the realm of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important scaffold.

Introduction: The Pyrimidine Core in Chemical Biology

Pyrimidine is an aromatic heterocycle that forms the core of several nucleobases—cytosine, thymine, and uracil—and is thus a cornerstone of life itself.[1] Beyond its biological ubiquity, the pyrimidine scaffold is a privileged structure in medicinal chemistry, prized for its synthetic accessibility and its capacity to engage in various biological interactions.[2] Its derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[3][4]

2-Hydroxy-4-methylpyrimidine (also known by its tautomeric name, 4-methyl-2(1H)-pyrimidinone) is a fundamental derivative that serves as an accessible and highly versatile starting material. Its importance lies not just in its direct biological potential but in its utility as a foundational precursor for more complex, biologically active molecules.[3][5] Understanding its synthesis, properties, and reactivity is therefore critical for scientists working to develop next-generation therapeutics.

Chapter 1: Discovery and Historical Context

The story of 2-Hydroxy-4-methylpyrimidine is intrinsically linked to the broader history of pyrimidine chemistry. While derivatives like alloxan were known in the early 19th century, the systematic investigation of this class of compounds began in earnest in the late 1800s.[1] The German chemist Albrecht Pinner is credited with the first systematic study of pyrimidines, beginning in 1884. He developed a method of synthesizing pyrimidine derivatives by condensing amidines with β-dicarbonyl compounds, a foundational reaction now known as the Pinner pyrimidine synthesis.[1][6][7]

Closely related and equally significant is the work of Italian chemist Pietro Biginelli. In 1893, he reported a one-pot, three-component reaction between an aldehyde, urea, and ethyl acetoacetate to produce dihydropyrimidinones (DHPMs).[8][9] This reaction, celebrated for its efficiency, laid the groundwork for the synthesis of a vast library of pyrimidine-related structures.

The classical synthesis of 2-Hydroxy-4-methylpyrimidine is a direct intellectual descendant of these pioneering efforts. It employs the same core logic: the cyclocondensation of a β-dicarbonyl compound (ethyl acetoacetate) with a simple N-C-N building block (urea) to construct the heterocyclic ring. This straightforward and robust approach has ensured the compound's accessibility for over a century, enabling its widespread use in research and development.

Chapter 2: Synthesis and Mechanistic Insights

The principal synthesis of 2-Hydroxy-4-methylpyrimidine is a classic cyclocondensation reaction that exemplifies the Pinner and Biginelli methodologies. It involves the reaction of ethyl acetoacetate with urea.

Causality in Experimental Design

The choice of reactants is strategic. Ethyl acetoacetate provides the C-C-C backbone and the methyl substituent, while urea serves as the N-C-N fragment required to close the six-membered ring. The reaction is typically performed under conditions that promote condensation and subsequent dehydration.

-

Catalyst: An acid catalyst (e.g., HCl) is often employed. Its role is to protonate the carbonyl oxygen of the ethyl acetoacetate, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic urea.

-

Solvent & Temperature: A protic solvent like ethanol is commonly used, and the reaction is heated to reflux. This provides the necessary thermal energy to overcome the activation barriers for condensation and the final dehydration/aromatization step.

The workflow is designed to be a self-validating system. The formation of a precipitate upon cooling and acidification is a strong indicator of successful product formation, as the pyrimidine product is typically a stable, crystalline solid under these conditions.

Experimental Protocol: Synthesis of 2-Hydroxy-4-methylpyrimidine

This protocol is a representative procedure based on classical pyrimidine synthesis methodologies.[10][11][12]

Materials:

-

Sodium metal

-

Absolute Ethanol

-

Ethyl acetoacetate

-

Urea

-

Concentrated Hydrochloric Acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser, carefully add sodium metal (1.5 g, 65 mmol) in small pieces to absolute ethanol (40 mL). Allow the reaction to proceed until all the sodium has dissolved.

-

Addition of Reactants: To the resulting sodium ethoxide solution, add ethyl acetoacetate (8.5 g, 65 mmol). Stir the mixture for 15 minutes. Subsequently, add a solution of urea (4.0 g, 66 mmol) dissolved in hot absolute ethanol (40 mL).

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4 hours. A precipitate may begin to form during this time.

-

Work-up and Isolation: After the reflux period, cool the mixture to room temperature. Add water (40 mL) to dissolve the precipitate. Filter the solution if necessary.

-

Precipitation: Cool the filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). A white or off-white precipitate of 2-Hydroxy-4-methylpyrimidine will form.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven to yield the final compound.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of 2-Hydroxy-4-methylpyrimidine.

Chapter 3: Physicochemical Properties and Structural Elucidation

A defining feature of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxy (enol) form and the more stable amide (keto) form. This phenomenon is critical to its reactivity and biological interactions.

Keto-Enol Tautomerism

2-Hydroxy-4-methylpyrimidine exists as two primary tautomers: the aromatic 'enol' form (2-hydroxy-4-methylpyrimidine) and the non-aromatic 'keto' or amide form (4-methyl-2(1H)-pyrimidinone). In most contexts, including solid-state and in solution, the equilibrium heavily favors the keto form due to the greater stability of the amide C=O bond compared to the enol C=C bond.[13][14] This stability is a key principle taught in organic chemistry.[15] Spectroscopic methods can be used to study this equilibrium.[16][17]

Caption: General synthetic route to kinase inhibitor scaffolds.

Conclusion

2-Hydroxy-4-methylpyrimidine is more than a simple chemical; it is a historical artifact of organic chemistry's foundational period and a modern workhorse in the synthesis of complex, high-value molecules. Its straightforward and robust synthesis, rooted in the pioneering work of Pinner and Biginelli, ensures its continued availability. A thorough understanding of its keto-enol tautomerism is essential for predicting its reactivity and interactions. As a versatile precursor, particularly for the synthesis of 2-aminopyrimidine scaffolds, it remains a highly relevant and indispensable tool for professionals in drug discovery and medicinal chemistry, enabling the exploration of new chemical space in the ongoing quest for novel therapeutics.

References

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

-

The evolutionary history of the first three enzymes in pyrimidine biosynthesis. (n.d.). PubMed. Retrieved from [Link]

-

Pyrimidines. I. Synthesis of Pyrimidinethiols. (1961). The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved from [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Retrieved from [Link]

-

Journal of the Chemical Society. Transactions 1901: Vol 79 Table of Contents. (2023). Internet Archive. Retrieved from [Link]

-

Journal of the Chemical Society. Transactions 1901: Vol 79. (2023). Internet Archive. Retrieved from [Link]

-

2-Hydroxy-4-methylpyrimidine Hydrochloride. (n.d.). Maxmedchem. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Ain Shams Engineering Journal. Retrieved from [Link]

-

Journal of the Chemical Society. A, Inorganic, physical, theoretical. (n.d.). University of California Berkeley. Retrieved from [Link]

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

Keto-enol tautomerism. (n.d.). Fiveable. Retrieved from [Link]

-

Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Keto enol tautomerism – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved from [Link]

-

Top 86 Journal of the American Chemical Society papers published in 1901. (n.d.). SciSpace. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. Retrieved from [Link]

-

Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). NIH. Retrieved from [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. Retrieved from [Link]

-

BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (n.d.). Theochem @ Mercer University. Retrieved from [Link]

-

Journal of the Chemical Society. Faraday transactions. II, Molecular and chemical physics. (n.d.). University of Arizona - Library Search. Retrieved from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PMC - NIH. Retrieved from [Link]

-

Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. Retrieved from [Link]

-

Keto-Enol Tautomerism. (2019). YouTube. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed. Retrieved from [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. 2-Hydroxy-4-methylpyrimidine Hydrochloride - Maxmedchem [maxmedchem.com]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. biomedres.us [biomedres.us]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. jmchemsci.com [jmchemsci.com]

- 11. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. theochem.mercer.edu [theochem.mercer.edu]

- 13. fiveable.me [fiveable.me]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 2-Hydroxy-4-methylpyrimidine: Synthesis, Properties, and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Hydroxy-4-methylpyrimidine, a key heterocyclic scaffold, serves as a versatile building block in the synthesis of a wide array of biologically active compounds. This in-depth technical guide provides a comprehensive literature review of its synthesis, chemical properties, spectroscopic characterization, and burgeoning role in medicinal chemistry. Particular emphasis is placed on its utility as a precursor for antiviral and antitumor agents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the study and application of this important chemical entity.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic structure found in a multitude of biologically essential molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry and drug discovery.[1][2] Derivatives of pyrimidine exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5]

2-Hydroxy-4-methylpyrimidine, also known as 4-methyl-2(1H)-pyrimidinone in its keto tautomeric form, is a substituted pyrimidine that has garnered significant interest as a key intermediate in the synthesis of more complex therapeutic agents.[3] Its strategic placement of a hydroxyl (or keto) group and a methyl group on the pyrimidine ring provides reactive sites for further chemical modifications, making it an ideal starting material for the construction of diverse molecular architectures with potential therapeutic applications. This guide will delve into the critical aspects of 2-hydroxy-4-methylpyrimidine, from its synthesis and characterization to its application in the development of novel therapeutics.

Synthesis and Chemical Properties

The synthesis of 2-hydroxy-4-methylpyrimidine is most commonly achieved through a condensation reaction that is a variation of the well-established Biginelli reaction.[6] This approach typically involves the cyclocondensation of a β-dicarbonyl compound, in this case, ethyl acetoacetate, with urea in the presence of a catalyst.

General Synthesis Pathway

The reaction proceeds by the condensation of the enolate of ethyl acetoacetate with urea, followed by cyclization and dehydration to form the pyrimidine ring. The reaction is often catalyzed by an acid.

Caption: General reaction scheme for the synthesis of 2-Hydroxy-4-methylpyrimidine.

Detailed Experimental Protocol

A representative experimental protocol for the synthesis of 2-hydroxy-4-methylpyrimidine hydrochloride is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate and urea in a suitable solvent, such as ethanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid.

-